molecular formula C15H12FNO3 B214931 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

Numéro de catalogue B214931
Poids moléculaire: 273.26 g/mol
Clé InChI: HYLALACCMGYACT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide, also known as CERC-501, is a small molecule drug that has been developed for the treatment of neuropsychiatric disorders. It belongs to the class of compounds known as kappa opioid receptor antagonists, which are being studied for their potential therapeutic effects on a variety of conditions. In

Mécanisme D'action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide acts as a kappa opioid receptor antagonist, which means that it blocks the activity of the kappa opioid receptor. The kappa opioid receptor is involved in the regulation of mood, stress, and reward, and is believed to play a role in the development of neuropsychiatric disorders. By blocking the activity of this receptor, this compound may be able to modulate these processes and improve symptoms of depression, anxiety, and substance use disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood and reward. It has also been shown to decrease levels of corticotropin-releasing hormone, which is a hormone that is involved in the stress response. These effects may contribute to the anxiolytic and antidepressant-like effects of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide for lab experiments is that it has been well-studied in animal models and human clinical trials, which means that there is a significant amount of data available on its effects and potential therapeutic uses. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its long-term safety and efficacy.

Orientations Futures

There are a number of potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide. One area of interest is the potential use of this compound for the treatment of other neuropsychiatric disorders, such as post-traumatic stress disorder and obsessive-compulsive disorder. Another area of interest is the development of more potent and selective kappa opioid receptor antagonists, which may have improved therapeutic efficacy and fewer side effects. Finally, there is ongoing research into the mechanisms of action of this compound, which may lead to a better understanding of the underlying neurobiology of neuropsychiatric disorders and the development of more targeted treatments.

Méthodes De Synthèse

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has been described in the literature. The method involves the reaction of 4-fluorobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, followed by the addition of thionyl chloride and then ammonia. The resulting product is then purified by column chromatography to yield the final compound.

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide has been studied for its potential therapeutic effects in a variety of neuropsychiatric disorders, including depression, anxiety, and substance use disorders. It has been shown to have anxiolytic and antidepressant-like effects in animal models, and has also been studied in human clinical trials for the treatment of major depressive disorder and cocaine use disorder.

Propriétés

Formule moléculaire

C15H12FNO3

Poids moléculaire

273.26 g/mol

Nom IUPAC

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzamide

InChI

InChI=1S/C15H12FNO3/c16-11-3-1-10(2-4-11)15(18)17-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18)

Clé InChI

HYLALACCMGYACT-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F

SMILES canonique

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.